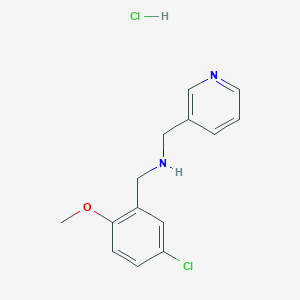
(5-chloro-2-methoxybenzyl)(3-pyridinylmethyl)amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-chloro-2-methoxybenzyl)(3-pyridinylmethyl)amine hydrochloride, also known as AGN-2979, is a small molecule compound that has potential therapeutic applications in various diseases. It is a selective agonist of the G protein-coupled receptor GPR84, which is expressed in immune cells and has been implicated in inflammation and autoimmune diseases.
作用机制
(5-chloro-2-methoxybenzyl)(3-pyridinylmethyl)amine hydrochloride is a selective agonist of GPR84, a G protein-coupled receptor that is expressed in immune cells such as macrophages, dendritic cells, and T cells. Activation of GPR84 by this compound leads to the activation of downstream signaling pathways such as the MAPK/ERK and PI3K/Akt pathways, which regulate the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in immune cells such as macrophages and dendritic cells. In addition, this compound has been shown to reduce inflammation and tissue damage in animal models of inflammatory bowel disease and rheumatoid arthritis.
实验室实验的优点和局限性
One advantage of using (5-chloro-2-methoxybenzyl)(3-pyridinylmethyl)amine hydrochloride in lab experiments is its selectivity for GPR84, which allows for the specific targeting of immune cells that express this receptor. However, one limitation of using this compound is its potential off-target effects on other receptors or signaling pathways, which may affect the interpretation of experimental results.
未来方向
There are several future directions for the study of (5-chloro-2-methoxybenzyl)(3-pyridinylmethyl)amine hydrochloride. One direction is to further investigate its potential therapeutic applications in other diseases such as multiple sclerosis and psoriasis. Another direction is to study its mechanism of action in more detail, including the downstream signaling pathways that are activated by GPR84. Additionally, the development of more selective GPR84 agonists may provide new insights into the role of this receptor in immune cell function and disease pathogenesis.
合成方法
The synthesis of (5-chloro-2-methoxybenzyl)(3-pyridinylmethyl)amine hydrochloride involves several steps, starting with the reaction of 5-chloro-2-methoxybenzyl chloride with 3-pyridinemethanol in the presence of a base such as potassium carbonate to form the intermediate (5-chloro-2-methoxybenzyl)(3-pyridinyl)methanol. This intermediate is then treated with thionyl chloride to form the corresponding chloride, which is then reacted with (R)-2-amino-1-propanol in the presence of a base such as triethylamine to form this compound hydrochloride.
科学研究应用
(5-chloro-2-methoxybenzyl)(3-pyridinylmethyl)amine hydrochloride has been studied for its potential therapeutic applications in various diseases such as inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis. In preclinical studies, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in immune cells, suggesting its potential as an anti-inflammatory agent.
属性
IUPAC Name |
N-[(5-chloro-2-methoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O.ClH/c1-18-14-5-4-13(15)7-12(14)10-17-9-11-3-2-6-16-8-11;/h2-8,17H,9-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPUEYOJCHBWBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CNCC2=CN=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

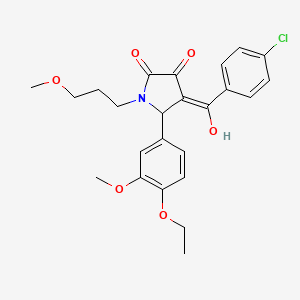
![3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-(4-iodophenyl)-2,5-pyrrolidinedione](/img/structure/B5416382.png)
![2-(1-{2-[(2-methylbenzyl)thio]ethyl}-1H-imidazol-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5416387.png)
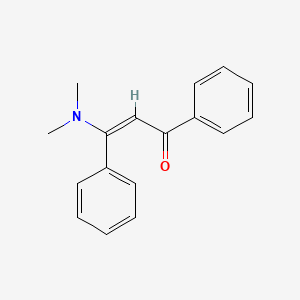
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide](/img/structure/B5416404.png)
![(3R)-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide hydrochloride](/img/structure/B5416409.png)
![4-[2-(4-fluorophenyl)morpholin-4-yl]-4-oxobutane-1-sulfonamide](/img/structure/B5416414.png)
![N-{2-[(4-methoxybenzoyl)amino]-3-phenylacryloyl}isoleucine](/img/structure/B5416417.png)
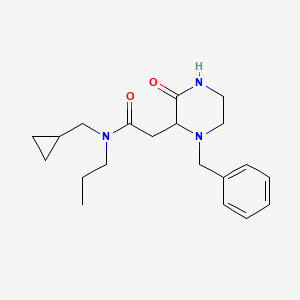
![1-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-methyl-1,3-thiazol-5-yl]ethanone hydrochloride](/img/structure/B5416423.png)

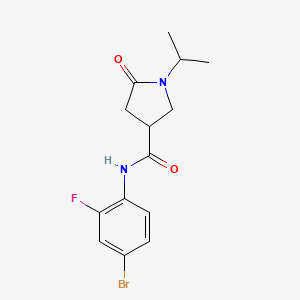
![N-[1-{[2-(1-adamantyl)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-methylbenzamide](/img/structure/B5416468.png)
![2-{[5-(1-adamantylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5416474.png)